N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide
Description
N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide is a heterocyclic compound featuring a benzothiazole core linked via an amide bond to a propanamide chain substituted with a 4-fluorophenylthio group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-14-15(9-12)22-10-18-14/h1-6,9-10H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFZOMPJVQXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide typically involves the coupling of benzo[d]thiazole derivatives with thiol-containing compounds. One efficient method is the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process tolerates a wide range of substrates and provides high efficiency and moderate selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences:
- Tautomerism : Triazole derivatives exhibit thione-thiol tautomerism, absent in the rigid benzothiazole system. This dynamic equilibrium influences solubility and reactivity .
- Spectral Signatures :
- IR : Triazoles lack the C=O stretch (~1663–1682 cm⁻¹) seen in precursor hydrazinecarbothioamides, confirming cyclization . Benzothiazole derivatives would retain amide-related C=O stretches (~1650–1700 cm⁻¹).
- NMR : The benzothiazole’s aromatic protons (δ 7.5–8.5 ppm) differ from triazole ring protons (δ 7.0–8.0 ppm) due to electronic environments.
| Feature | Benzothiazole Derivative | Triazole Derivatives |
|---|---|---|
| Core Heterocycle | Benzothiazole (6-membered) | 1,2,4-Triazole (5-membered) |
| Tautomerism | Absent | Present |
| C=O IR Stretch | ~1660–1680 cm⁻¹ | Absent |
Sulfur-Containing Substituents
The 4-fluorophenylthio group in the target compound contrasts with sulfonyl-containing analogs (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides).
- Reactivity : Sulfonyl groups stabilize negative charges, enhancing resistance to oxidative metabolism.
- Bioavailability : Thioethers may exhibit better membrane permeability due to reduced polarity compared to sulfonamides.
Biological Activity
N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₆H₁₃FN₂OS₂
- Molecular Weight : 332.4 g/mol
- CAS Number : 923069-97-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to induce apoptosis in cancer cells by modulating the activity of proteins associated with cell survival and proliferation. This mechanism is critical in its potential application as an anticancer agent.
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of benzothiazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines, particularly those overexpressing the epidermal growth factor receptor (EGFR).
Case Studies and Findings
- EGFR Inhibition : A study indicated that derivatives similar to this compound demonstrated potent inhibitory activity against EGFR kinase, correlating with their anti-proliferative effects on HeLa cells (human cervical cancer cell line) while showing minimal toxicity to normal cell lines such as HL7702 and HUVEC .
- Structure-Activity Relationships (SAR) : The presence of electron-donating groups on the phenyl ring significantly enhances the compound's cytotoxicity. For instance, compounds with methyl substitutions exhibited higher activity against cancer cell lines compared to those without such modifications .
Antiviral Activity
Emerging research suggests that this compound may also possess antiviral properties. The compound's structural features allow it to interact with viral proteins, potentially inhibiting their function.
Relevant Studies
Research on N-heterocycles has shown promising results in inhibiting viral replication, suggesting that modifications in the thiazole moiety could enhance its antiviral efficacy . Specific studies indicate that compounds with similar structures exhibit significant activity against various viruses at low micromolar concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | Structure | Antitumor |
| 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Structure | Antiviral |
This compound is unique due to its specific fluorophenyl group and thioether linkage, which contribute to its distinct biological activities compared to other benzothiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
